2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of an ethoxy group, a tetrahydrocinnolinyl moiety, a piperidinyl ring, and a pyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrocinnolinyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidinyl ring: This step often involves the reduction of a pyridine derivative followed by functionalization to introduce the piperidinyl group.
Coupling reactions: The final step involves coupling the tetrahydrocinnolinyl and piperidinyl intermediates with the pyridine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Biochemistry: It can be used to investigate biochemical pathways and interactions with biological macromolecules.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]nicotinamide
- 2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-2-carboxamide
Uniqueness
2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-2-28-21-17(7-5-11-22-21)20(27)23-16-9-12-26(13-10-16)19-14-15-6-3-4-8-18(15)24-25-19/h5,7,11,14,16H,2-4,6,8-10,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVELXWOGYZFGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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